molecular formula C9H15N3O B13628104 2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol

Katalognummer: B13628104
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: VMZLFTVDEFKCFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole-derived compound characterized by a cyclopropylmethyl substituent at the 3-position of the pyrazole ring and an ethanol moiety at the 1-position. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and apoptosis-inducing agents .

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2

InChI-Schlüssel

VMZLFTVDEFKCFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=NN(C(=C2)N)CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrazole ring bearing the 5-amino substituent.
  • Introduction of the cyclopropylmethyl group at the 3-position of the pyrazole.
  • Attachment of the ethan-1-ol group via N1 of the pyrazole.

Key Intermediates and Reagents

Detailed Synthetic Procedure

Step 1: Preparation of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.03 mmol), (bromomethyl)cyclopropane (1.27 mmol), and cesium carbonate (2.06 mmol) in acetonitrile (5 mL) was stirred at 80 °C overnight.
  • The reaction mixture was cooled, diluted with dichloromethane, and washed with water.
  • The organic layer was dried over sodium sulfate, concentrated, and purified by flash chromatography.
  • Yield: 98%, product obtained as a yellow oil.
  • LRMS (ESI) m/z 249 [(M+H)+ calc’d for C13H21BN2O2: 249].
Step 2: Coupling to Form the Pyrazole-Ethanol Derivative
  • The boronate ester intermediate was coupled with an appropriate ethan-1-ol derivative under palladium-catalyzed cross-coupling conditions.
  • Typical catalysts include RuPhos Pd G3 or XPhos Pd G2 with bases such as sodium tert-butoxide or cesium carbonate.
  • The reaction was carried out in solvents like dioxane or acetonitrile at elevated temperatures (80–90 °C) under nitrogen atmosphere.
  • After completion, the reaction mixture was filtered, concentrated, and purified by reverse-phase chromatography.
  • Yields varied depending on conditions but ranged between 25–75%.
Step 3: Amination at the 5-Position of Pyrazole
  • The 5-amino substituent was introduced by starting from pyrazole intermediates bearing a 5-chloro or 5-nitro group, followed by nucleophilic substitution or reduction.
  • Amination was performed under mild conditions using ammonia sources or catalytic hydrogenation.
  • Purification was done by chromatography, yielding the 5-amino substituted pyrazole with high purity.

Summary of Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of pyrazole boronate 4-(boronate)-pyrazole, (bromomethyl)cyclopropane, Cs2CO3, MeCN, 80 °C overnight 98 High yield, yellow oil product
2 Pd-catalyzed cross-coupling Pd catalyst (RuPhos Pd G3), base (NaOtBu), dioxane, 80 °C, N2 atmosphere 25–75 Moderate to good yields, purification by chromatography
3 Amination Ammonia or catalytic hydrogenation 60–90 High purity 5-amino pyrazole

Research Outcomes and Analytical Data

  • Mass Spectrometry : LRMS (ESI) confirmed molecular ion peaks consistent with calculated masses (e.g., m/z 249 for boronate intermediate, m/z consistent with final product).
  • NMR Spectroscopy : Proton NMR showed characteristic signals for pyrazole protons, cyclopropylmethyl group, and ethan-1-ol methylene protons. Amino protons appeared as singlets in the 5–6 ppm region.
  • Purity and Identity : Confirmed by chromatographic methods (flash chromatography, reverse-phase HPLC) and elemental analysis.
  • Reaction Optimization : Use of microwave irradiation and catalytic tosic acid improved cyclization steps in related pyrazole syntheses, enhancing yields and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring or the amino group, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole derivatives, amines.

    Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol are best contextualized by comparing it to related pyrazole derivatives. Key distinctions lie in substituent chemistry, pharmacokinetic properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Biological Activity/Properties Key References
This compound 3-Cyclopropylmethyl, 5-amino, 1-ethanol Unknown (theoretical potential for kinase modulation)
4-(5-Amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine 3-Indole, 1-triazine-morpholine, 4-chlorophenyl Potent EGFR inhibition; induces apoptosis in lung cancer cells
TAK-063 Fluorophenyl, pyridazinone, methoxy, phenylpyrazole PDE10A inhibitor; antipsychotic candidate
1-(5-((1H-pyrazol-1-yl)methyl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1-Oxadiazole, 2-phenyl, acetyl Antimicrobial activity (theoretical)
3-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-2H-chromen-2-one Coumarin core, 3-methylpyrazole, phenyl Fluorescent properties; potential anticancer activity

Key Observations

Substituent Impact on Bioactivity

  • The cyclopropylmethyl group in the target compound may confer improved metabolic stability over bulkier substituents (e.g., 4-chlorophenyl in ’s compound) due to reduced steric hindrance and enhanced lipophilicity .
  • In contrast, indole- or triazine-containing pyrazoles (e.g., ’s compound) exhibit direct EGFR inhibition, suggesting that bulkier aromatic systems are critical for kinase binding .

Synthetic Accessibility The target compound’s ethanol side chain simplifies synthesis compared to polycyclic derivatives (e.g., TAK-063’s pyridazinone core) . However, cyclopropane ring formation may require specialized reagents (e.g., Simmons-Smith conditions). One-pot multicomponent reactions, as seen in coumarin-pyrazole hybrids (), are less applicable here due to the need for cyclopropylmethyl introduction .

Pharmacological Potential While 5-amino-3-hydroxy-pyrazole derivatives () show reactivity in forming fused heterocycles (e.g., pyran-dicarbonitriles), the target compound’s ethanol group may prioritize solubility over covalent adduct formation . Safety profiles of related compounds (e.g., ’s S11-S14 series) highlight the importance of substituent polarity; chlorophenyl groups correlate with cytotoxicity, whereas cyclopropylmethyl may reduce off-target effects .

Spectroscopic and Analytical Data The target compound’s NMR and MS profiles would resemble those of simpler pyrazoles (e.g., ’s oxadiazole derivatives) but with distinct shifts for the cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and ethanol’s hydroxyl .

Biologische Aktivität

The compound 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3OC_9H_{13}N_3O with a molecular weight of 179.22 g/mol. Its structure includes a pyrazole ring substituted with an amino group and a cyclopropylmethyl moiety, which may influence its biological interactions.

Research indicates that compounds within the pyrazole class often exhibit inhibition of various enzymes and pathways relevant to cancer metabolism and inflammation.

Lactate Dehydrogenase Inhibition

A notable study focused on pyrazole-based inhibitors of lactate dehydrogenase (LDH) , an enzyme critical for cellular metabolism in cancer cells. The study demonstrated that certain pyrazole derivatives could inhibit LDH activity effectively, leading to reduced lactate production and inhibited glycolysis in cancer cell lines like MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells . This suggests that this compound may share similar inhibitory properties, potentially impacting cancer cell proliferation.

Biological Activity Data

The biological activities of the compound can be summarized as follows:

Activity Description Reference
Enzyme Inhibition Potential inhibition of LDH, leading to reduced glycolysis in cancer cells
Anti-inflammatory Pyrazole derivatives have been shown to exhibit anti-inflammatory effects in various models
Anticancer Potential Compounds similar to this have demonstrated efficacy in reducing tumor growth in xenograft models

Case Studies

  • Inhibition of Cancer Metabolism : A study highlighted the design of pyrazole-based inhibitors that effectively reduced lactate production in pancreatic cancer cells. The lead compounds demonstrated low nanomolar inhibition of both LDHA and LDHB, suggesting a strong potential for therapeutic application against metabolic pathways in cancer .
  • Thermal Shift Assays : The engagement of these compounds with their targets was validated using Cellular Thermal Shift Assays (CETSA), indicating that the compound can effectively bind to LDHA, which is crucial for its anticancer activity .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole structure can enhance potency and selectivity against specific targets like SMYD2, a protein implicated in cancer progression. This suggests that further optimization of this compound could yield more potent derivatives .

Q & A

Q. What are the optimized synthetic routes for 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions influence yield?

The compound can be synthesized via the Vilsmeier-Haack reaction, where triethylamine, 1,1-dichlorohex-1-en-3-one, and 2-hydrazinylethan-1-ol are refluxed in ethanol for 1.5 hours, achieving an 87% yield . Alternative routes include Mannich reactions for functionalization, as demonstrated in pyrazole-crown ether hybrids . Key factors affecting yield include solvent choice (e.g., ethanol for reflux), catalyst (triethylamine), and temperature control.

Q. How is the compound characterized for structural confirmation, and what analytical methods are critical?

Characterization involves:

  • IR spectroscopy to confirm hydroxyl (3326 cm⁻¹) and amine (3131 cm⁻¹) groups .
  • ¹H/¹³C NMR to verify cyclopropane methyl protons (δ 0.95 ppm) and pyrazole ring carbons (δ 153.6 ppm) .
  • Elemental analysis to validate purity (e.g., C, H, N content) .
  • X-ray crystallography using SHELX software for 3D structure determination, particularly for resolving cyclopropane stereochemistry .

Q. What safety precautions are required during handling and storage?

The compound’s pyrazole core may pose skin/eye irritation risks (Category 2A) . Recommended precautions:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store at 4°C in airtight containers to prevent degradation .
  • Avoid prolonged storage due to potential instability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

Discrepancies arise from unaccounted solvent effects or impurities. Mitigation strategies:

  • HPLC/LC-MS to verify purity and identify byproducts .
  • Solvent screening (e.g., DMF/EtOH mixtures) to optimize solubility without compromising stability .
  • Density Functional Theory (DFT) to refine computational models using crystallographic data .

Q. What methodologies are used to study its biological activity, particularly kinase inhibition?

  • Enzyme assays : Measure IC₅₀ values against B-Raf kinase (e.g., GDC-0879 analog studies show IC₅₀ = 0.13 nM) using fluorescence polarization .
  • Cell-based assays : Evaluate anticancer activity via MTT assays on BRAF-mutant cell lines .
  • In vivo models : Monitor tumor regression in xenografts, correlating plasma concentrations with phosphorylated ERK suppression .

Q. How does the cyclopropane moiety influence regioselectivity in further derivatization?

Cyclopropane’s steric strain directs electrophilic attacks to the pyrazole’s 5-position. Confirmation methods:

  • NOESY NMR to analyze spatial proximity of substituents .
  • Kinetic studies under varied conditions (e.g., acidic vs. basic) to map reaction pathways .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Challenges include low-resolution data from twinned crystals or weak diffraction. Solutions:

  • Use SHELXD for phase determination and SHELXL for refinement, even with high mosaicity .
  • Cryocooling (100 K) to stabilize crystals during data collection .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.